GRL0617 - 1093070-16-6

GRL0617

Catalog Number: EVT-269851
CAS Number: 1093070-16-6
Molecular Formula: C20H20N2O
Molecular Weight: 304.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Amino-2-methyl-N-[(1r)-1-naphthalen-1-ylethyl]benzamide, commonly referred to as GRL0617, is a small molecule that has garnered significant attention in the scientific community for its potential antiviral properties, specifically against coronaviruses like SARS-CoV-1 and SARS-CoV-2. [] It is a non-covalent inhibitor that targets the papain-like protease (PLpro), an essential enzyme for viral replication. [, ] GRL0617 serves as a valuable tool in scientific research for understanding the mechanism of action of PLpro and for the development of antiviral therapeutics. [, ]

Synthesis Analysis

The synthesis of GRL0617 has been described in detail in scientific literature. [] A general synthetic approach involves the reaction of 5-amino-2-methylbenzoic acid with (1r)-1-naphthalen-1-ylethanamine in the presence of a suitable coupling agent. [] Specific conditions and reagents may vary depending on the desired purity and yield.

Molecular Structure Analysis

GRL0617 consists of a benzamide core with a naphthalene moiety and an ethyl amine substituent. [] The three-dimensional structure of GRL0617 has been elucidated using techniques like X-ray crystallography, providing insights into its binding interactions with PLpro. [, , , , ]

Chemical Reactions Analysis

GRL0617 primarily acts as a non-covalent inhibitor, interacting with PLpro through a network of hydrogen bonds and hydrophobic interactions. [, ] Specific chemical reactions involving GRL0617 have not been extensively studied, with the focus primarily on its binding and inhibitory actions.

Mechanism of Action

GRL0617 inhibits PLpro by binding to a pocket adjacent to the catalytic triad, known as the naphthalene-inhibitor binding site. [, , ] This binding induces a conformational change in the BL2 loop of PLpro, hindering substrate access to the active site and thereby inhibiting both the protease and deubiquitinase activities of PLpro. [, , , ] This dual inhibition mechanism makes GRL0617 a promising starting point for the development of antiviral drugs against SARS-CoV-2. []

Applications

GRL0617 has found extensive application in scientific research, particularly in the fields of virology and drug discovery. [, ]

a) Research Tool:

GRL0617 serves as a valuable tool for studying the structure and function of PLpro. [, , , ] Its use in X-ray crystallography studies has been instrumental in understanding the binding interactions and conformational changes induced upon GRL0617 binding to PLpro. [, , ]

b) Drug Discovery Template:

The discovery of GRL0617 as a PLpro inhibitor has paved the way for the development of more potent and selective inhibitors. [, , , , ] Several studies have employed GRL0617 as a scaffold for designing novel inhibitors, exploring modifications to enhance its potency and physicochemical properties. [, , , , , , , ]

c) Investigating Viral Pathogenesis:

GRL0617 has been utilized to investigate the role of PLpro in the viral life cycle and its interplay with the host immune system. [, , , ] Studies have demonstrated the impact of PLpro inhibition by GRL0617 on viral replication and the modulation of interferon responses. [, , , ]

d) Drug Repurposing Efforts:

Given its known inhibitory activity against PLpro, GRL0617 has been included in drug repurposing screens aimed at identifying existing drugs with potential antiviral effects against SARS-CoV-2. []

Future Directions

a) Optimization of GRL0617 Analogs:

Continued efforts are needed to optimize GRL0617 analogs, focusing on enhancing potency, selectivity, and pharmacokinetic properties. [, , , , , , ]

b) Development of Covalent Inhibitors:

Exploring the development of covalent inhibitors based on the GRL0617 scaffold could lead to inhibitors with prolonged duration of action. []

5-(Aminomethyl)-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide

  • Compound Description: This compound was identified in a virtual screening study as having a higher binding affinity to the SARS-CoV-2 PLpro than GRL0617. [] This suggests it could be a more potent inhibitor of PLpro. []
  • Relevance: This compound is structurally similar to GRL0617, sharing the naphthalene and benzamide moieties. [] It's considered a potential lead compound for further development as an anti-SARS-CoV-2 agent. []

2-(4-Fluorobenzyl)-5-nitro-1H-isoindole-1,3(2H)-dione

  • Compound Description: This compound is a known cyclooxygenase-2 (COX-2) inhibitor. [] It was identified in a virtual screening study as having a promising binding affinity for SARS-CoV-2 PLpro. []
  • Relevance: Although structurally different from GRL0617, this compound's identification as a potential PLpro inhibitor through virtual screening suggests it may bind to a similar region on the PLpro enzyme. []

3-Nitro-N-[(1r)-1-phenylethyl]-5-(trifluoromethyl)benzamide

  • Compound Description: This compound exhibits inhibitory activity against Mycobacterium tuberculosis. [] Virtual screening identified it as a potential binder to SARS-CoV-2 PLpro. []
  • Relevance: Despite its structural difference from GRL0617, this compound's identification as a potential PLpro binder suggests that it might interact with the enzyme in a way that overlaps with GRL0617's binding mode. []

5-Acetamido-2-methyl-N-[(1S)-1-naphthalen-1-ylethyl]benzamide

  • Compound Description: This compound has been recently reported as a SARS-CoV-2 PLpro inhibitor. []
  • Relevance: This compound shares significant structural similarity with GRL0617, particularly the naphthalene and benzamide moieties. [] This suggests a similar binding mode and potential for anti-SARS-CoV-2 activity. []

Jun9-72-2

  • Compound Description: This compound demonstrated improved enzymatic inhibition and antiviral activity against SARS-CoV-2 compared to GRL0617. [] It was identified through a fluorescence resonance energy transfer-based high-throughput screening and subsequent lead optimization. []
  • Relevance: Jun9-72-2 exhibited greater potency than GRL0617 in inhibiting SARS-CoV-2 replication in Caco-2 hACE2 cells. [] Molecular dynamics simulations showed that Jun9-72-2 formed more extensive interactions with PLpro compared to GRL0617. []

Jun9-75-4

  • Compound Description: Similar to Jun9-72-2, this compound also exhibited enhanced enzymatic inhibition and antiviral activity against SARS-CoV-2 compared to GRL0617. [] It was also discovered through a combination of high-throughput screening and lead optimization efforts. []
  • Relevance: Jun9-75-4 also outperformed GRL0617 in inhibiting SARS-CoV-2 replication in Caco-2 hACE2 cells. [] Molecular dynamics simulations suggested that Jun9-75-4 interacts more extensively with PLpro than GRL0617. []

CPI-169

  • Compound Description: This compound is identified as a potent inhibitor of SARS-CoV-2 PLpro. [] It was discovered through a screening approach that considered the redox-sensitivity of PLpro. []
  • Relevance: CPI-169 competes with GRL0617 for binding to PLpro, suggesting they share a similar binding site. [] This makes CPI-169 a valuable tool for understanding the structural determinants of PLpro inhibition and a starting point for developing new antiviral agents. []

HY-17542

  • Compound Description: This compound is a structural analog of GRL0617 and a known inhibitor of SARS-CoV-2 PLpro. [] It's metabolized to GRL0617 through non-cytochrome P450 reactions in human liver microsomes. []
  • Relevance: HY-17542 exhibits a similar metabolic profile to GRL0617 and undergoes additional hepatic metabolism. [] This shared metabolic pathway between the two compounds provides valuable insights into the pharmacokinetic properties of GRL0617. []

Peptide–drug conjugates (PDCs) incorporating GRL0617

  • Compound Description: These are novel compounds designed by linking GRL0617 to a sulfonium-tethered peptide derived from a PLpro-specific substrate. [] Examples include EM-C and EC-M PDCs. []
  • Relevance: These PDCs leverage the inhibitory activity of GRL0617 while enhancing its targeting specificity towards PLpro. [] The EC-M PDC, for instance, can covalently label PLpro's active site C111 and display anti-ISGylation activities in cellular assays. []

2-phenylthiophene-based non-covalent inhibitors

  • Compound Description: This is a series of novel compounds developed through structure-based drug design, using GRL0617 as a starting point. [] They exhibit low nanomolar potency against SARS-CoV-2 PLpro. []
  • Relevance: These inhibitors were designed to interact with the "BL2 groove" of PLpro, a region identified as crucial for binding both viral and host protein substrates. [] This interaction distinguishes them from GRL0617 and contributes to their high potency and slow off-rate. []

Properties

CAS Number

1093070-16-6

Product Name

GRL0617

IUPAC Name

5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C20H20N2O/c1-13-10-11-16(21)12-19(13)20(23)22-14(2)17-9-5-7-15-6-3-4-8-18(15)17/h3-12,14H,21H2,1-2H3,(H,22,23)/t14-/m1/s1

InChI Key

UVERBUNNCOKGNZ-CQSZACIVSA-N

SMILES

CC1=C(C=C(C=C1)N)C(=O)NC(C)C2=CC=CC3=CC=CC=C32

Solubility

Soluble in DMSO

Synonyms

GRL0617; GRL 0617; GRL0617

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)NC(C)C2=CC=CC3=CC=CC=C32

Isomeric SMILES

CC1=C(C=C(C=C1)N)C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.